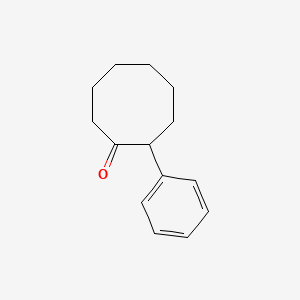
Cyclooctanone, 2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooctanone, 2-phenyl- is an organic compound classified as a cyclic ketone. It consists of an eight-membered carbon ring with a phenyl group attached to the second carbon and a carbonyl functional group (C=O) attached to the first carbon. This compound is known for its unique structural properties and its applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclooctanone, 2-phenyl- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclooctene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the oxidation of cyclooctanol, 2-phenyl-. This process uses oxidizing agents such as potassium permanganate or chromium trioxide to convert the alcohol group to a carbonyl group, yielding cyclooctanone, 2-phenyl-.
Industrial Production Methods
In industrial settings, the production of cyclooctanone, 2-phenyl- often involves continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in scaling up the production while maintaining efficiency and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Cyclooctanone, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, yielding cyclooctanol, 2-phenyl-.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Cyclooctanol, 2-phenyl-.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Cyclooctanone, 2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of cyclooctanone, 2-phenyl- involves its interaction with various molecular targets and pathways The carbonyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield different products
Comparison with Similar Compounds
Cyclooctanone, 2-phenyl- can be compared with other cyclic ketones and phenyl-substituted compounds:
Cyclohexanone, 2-phenyl-: A six-membered ring ketone with similar reactivity but different ring strain and stability.
Cyclooctanone: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Benzophenone: Contains two phenyl groups attached to a carbonyl group, exhibiting different reactivity and applications.
Cyclooctanone, 2-phenyl- is unique due to its eight-membered ring structure combined with a phenyl group, providing distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
14996-79-3 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2-phenylcyclooctan-1-one |
InChI |
InChI=1S/C14H18O/c15-14-11-7-2-1-6-10-13(14)12-8-4-3-5-9-12/h3-5,8-9,13H,1-2,6-7,10-11H2 |
InChI Key |
QXBUAHVMLOQNTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=O)C(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




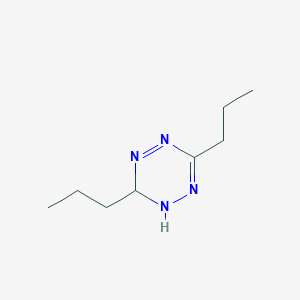
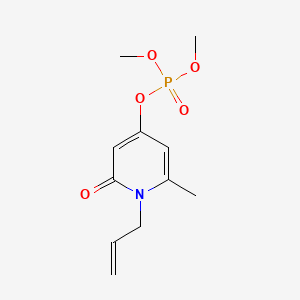
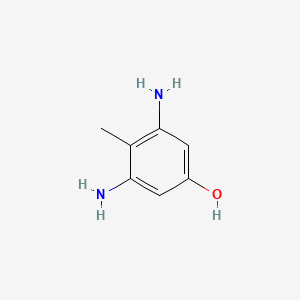

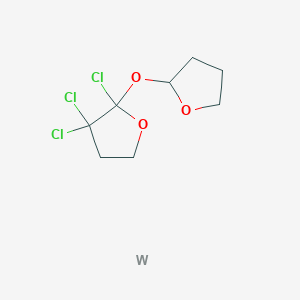
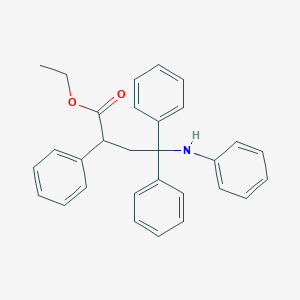
![N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide](/img/structure/B14716845.png)
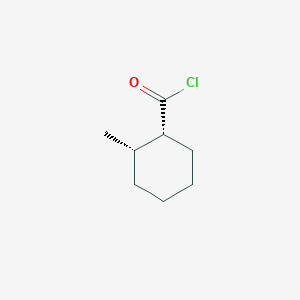
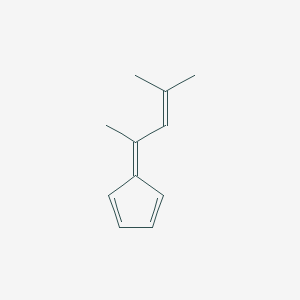
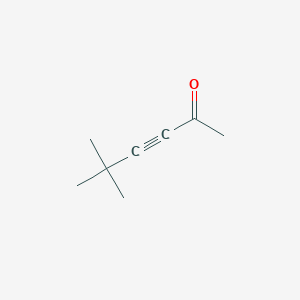
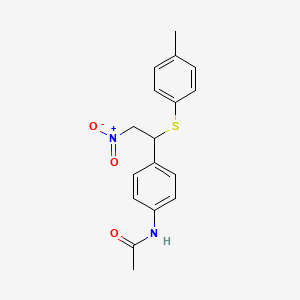
![N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide](/img/structure/B14716876.png)
